![molecular formula C16H13N3O4S B2773176 [3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone CAS No. 394237-05-9](/img/structure/B2773176.png)
[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone” is a chemical compound with the linear formula C17H14N4O3S . It has a molecular weight of 354.39 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The compound has a molecular weight of 354.39 , but other properties like melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazoline derivatives, including those similar to the chemical structure of interest, have been synthesized through conventional and microwave-assisted methods. These methods have proven to be efficient, yielding higher product amounts in shorter times and in an environmentally friendly manner. The synthesized compounds have been characterized using various spectroscopic techniques and evaluated for their biological activities. Specifically, some derivatives have shown significant anti-inflammatory and antibacterial activities. This suggests the potential of these compounds as molecular templates for developing new therapeutic agents with anti-inflammatory properties (P. Ravula et al., 2016).
Antimicrobial and Antioxidant Activities
The pyrazole moiety and its derivatives, including structures akin to the compound , have been identified as crucial in heterocyclic chemistry due to their extensive biological and pharmacological activities. Research into synthesized derivatives containing pyrazole groups has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have displayed moderate antioxidant activities when evaluated using radical scavenging assays. These findings highlight the potential of such compounds in the development of new antimicrobial and antioxidant agents (Golea Lynda, 2021).
Molecular Docking and Synthesis Insights
Studies on the synthesis of related pyrazole compounds have provided insights into their molecular structures and potential interactions with biological targets. The cooperative formation of molecular dimers through hydrogen bonds in some pyrazole derivatives suggests intriguing molecular behaviors that could be relevant in biological contexts. Such findings enhance our understanding of the structural and chemical properties of these compounds, paving the way for their application in targeted drug design and other scientific research areas (Chun-yang Zheng et al., 2010).
Anticancer and Antimicrobial Potential
Further research into pyrazole derivatives has revealed their promising antimicrobial and anticancer activities. Certain compounds have exhibited higher anticancer activity than standard drugs, indicating their potential as novel therapeutic agents. The broad spectrum of biological activities, including antimicrobial properties, underscores the versatility and significant potential of these compounds in medicinal chemistry and drug development (H. Hafez et al., 2016).
Safety And Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must assume responsibility for safety precautions and handling procedures. It’s always recommended to handle chemical compounds with appropriate safety measures.
Propiedades
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-10-15(24-13-7-5-12(6-8-13)19(21)22)11(2)18(17-10)16(20)14-4-3-9-23-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAJJTWCNIRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

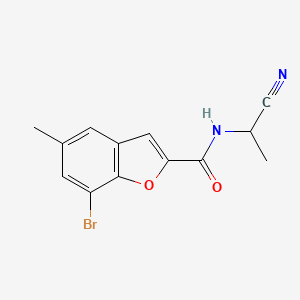
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773094.png)
![7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2773095.png)
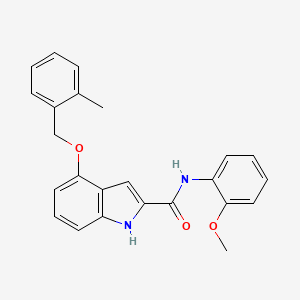
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)
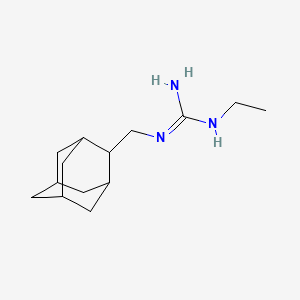
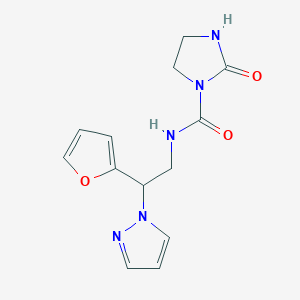
![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)
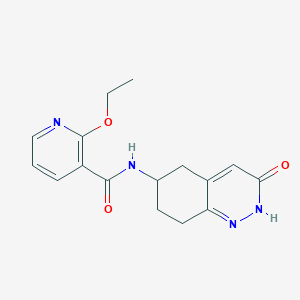
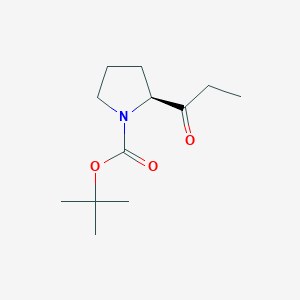
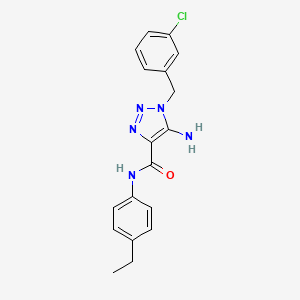
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
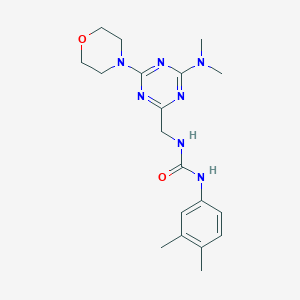
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)